1-(Pyridin-2-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine
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Overview
Description
1-[(PYRIDIN-2-YL)METHYL]-4-(2,4,5-TRIMETHYLBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a pyridin-2-ylmethyl group and a 2,4,5-trimethylbenzenesulfonyl group
Preparation Methods
The synthesis of 1-[(PYRIDIN-2-YL)METHYL]-4-(2,4,5-TRIMETHYLBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring. The synthetic route often includes:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.
Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the piperazine ring with a pyridin-2-ylmethyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(PYRIDIN-2-YL)METHYL]-4-(2,4,5-TRIMETHYLBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the sulfonyl group to a sulfide.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(PYRIDIN-2-YL)METHYL]-4-(2,4,5-TRIMETHYLBENZENESULFONYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(PYRIDIN-2-YL)METHYL]-4-(2,4,5-TRIMETHYLBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The pyridin-2-ylmethyl group may enhance binding affinity through π-π interactions or hydrogen bonding. The sulfonyl group can also play a role in the compound’s overall reactivity and stability.
Comparison with Similar Compounds
1-[(PYRIDIN-2-YL)METHYL]-4-(2,4,5-TRIMETHYLBENZENESULFONYL)PIPERAZINE can be compared with other piperazine derivatives, such as:
1-(2-Pyridyl)piperazine: This compound lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-(2,4,5-Trimethylbenzenesulfonyl)piperazine: This compound lacks the pyridin-2-ylmethyl group, which may reduce its binding affinity to certain targets.
N-(2-Pyridylmethyl)piperazine:
The uniqueness of 1-[(PYRIDIN-2-YL)METHYL]-4-(2,4,5-TRIMETHYLBENZENESULFONYL)PIPERAZINE lies in its combined structural features, which confer specific reactivity and potential biological activities.
Properties
Molecular Formula |
C19H25N3O2S |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-(pyridin-2-ylmethyl)-4-(2,4,5-trimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H25N3O2S/c1-15-12-17(3)19(13-16(15)2)25(23,24)22-10-8-21(9-11-22)14-18-6-4-5-7-20-18/h4-7,12-13H,8-11,14H2,1-3H3 |
InChI Key |
JPWDYFVYIDOZGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=N3)C |
Origin of Product |
United States |
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